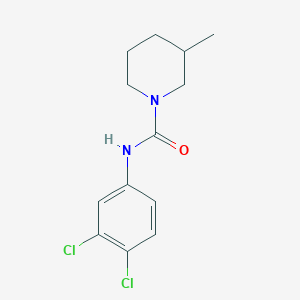
1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine is a chemical compound with the molecular formula C13H16Cl2N2O It is known for its unique structure, which includes a piperidine ring substituted with a 3,4-dichlorophenyl group and a carbamoyl group
Métodos De Preparación
The synthesis of 1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine typically involves the reaction of 3,4-dichloroaniline with 3-methylpiperidine in the presence of a carbamoylating agent. Common reagents used in this synthesis include phosgene or carbonyldiimidazole. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, with reagents such as alkyl halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparación Con Compuestos Similares
1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine can be compared with other similar compounds, such as:
1-(N-(3,4-Dichlorophenyl)carbamoyl)-4-methylpiperidine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
1-(N-(3,4-Dichlorophenyl)carbamoyl)piperidine: Lacks the methyl group on the piperidine ring, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
38045-04-4 |
|---|---|
Fórmula molecular |
C13H16Cl2N2O |
Peso molecular |
287.18 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-3-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H16Cl2N2O/c1-9-3-2-6-17(8-9)13(18)16-10-4-5-11(14)12(15)7-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,18) |
Clave InChI |
SDGKJEDPFHVBFN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


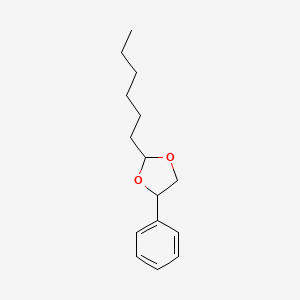
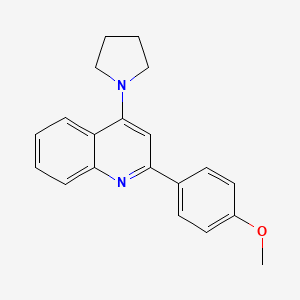
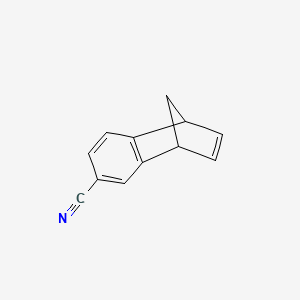
![Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15075800.png)
![[1,1'-Biphenyl]-3-yltriphenylsilane](/img/structure/B15075803.png)
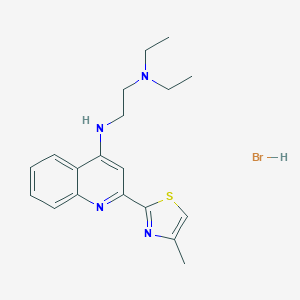
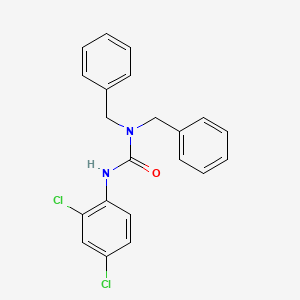
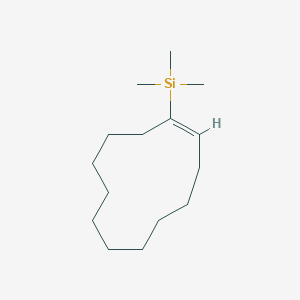
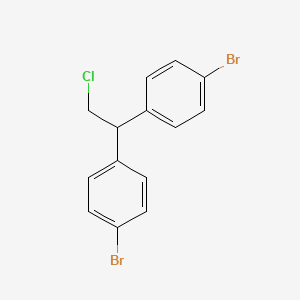
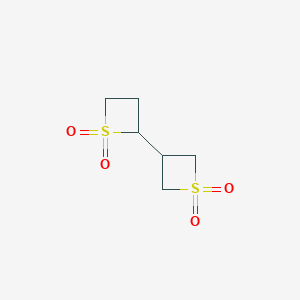
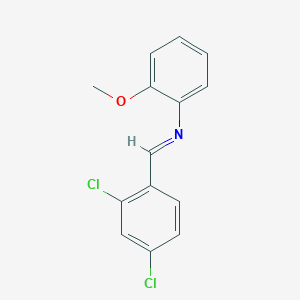
![8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B15075825.png)
![2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B15075830.png)
![{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene](/img/structure/B15075840.png)
